Methyl 4-(pyridin-4-yl)-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 4-(pyridin-4-yl)-1H-pyrazole-3-carboxylate is likely a compound that contains a pyridine and pyrazole group . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of the pyridine and pyrazole rings . These rings may influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule . Pyridine and pyrazole groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the pyridine and pyrazole rings . For example, the compound might have a certain melting point .Scientific Research Applications
Synthesis and Characterization
- Synthesis and Crystal Structure : Methyl 4-(pyridin-4-yl)-1H-pyrazole-3-carboxylate derivatives, such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs, have been synthesized and characterized using NMR, IR spectroscopies, and HRMS analyses. Their molecular structures were studied through X-ray diffraction and compared with density-functional-theory calculations, highlighting their stability and tautomeric forms (Shen et al., 2012).
Chemical Synthesis and Functionalization
- Use as a Scaffold for Synthesis : Derivatives like methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylate have been utilized as scaffolds for synthesizing other highly functionalized pyrazole derivatives. These scaffolds are useful for creating a variety of chemically interesting compounds (Ruano et al., 2005).
Biochemical Studies
- Fluorescence Chemosensor Development : A probe based on the pyridine–pyrazole system, including derivatives of methyl 4-(pyridin-4-yl)-1H-pyrazole-3-carboxylate, was developed for chemical sensing of Al3+. This application is significant for biological and environmental monitoring, as the probe shows high sensitivity and selectivity for Al3+ detection (Naskar et al., 2018).
Pharmaceutical Research
- Antiviral Activity : Derivatives of methyl 4-(pyridin-4-yl)-1H-pyrazole-3-carboxylate have been synthesized and tested for their antiviral activity against viruses like Herpes simplex. These compounds offer potential in the development of new antiviral agents (Bernardino et al., 2007).
Material Science
- Corrosion Inhibition : Pyrazole derivatives, including ethyl 5-methyl-1-pyridin-2-yl-1H-pyrazol-3-carboxylate, have been studied for their ability to inhibit the corrosion of steel in acidic environments. This research has implications for the development of new corrosion inhibitors in industrial applications (Tebbji et al., 2005).
Safety And Hazards
properties
IUPAC Name |
methyl 4-pyridin-4-yl-1H-pyrazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)9-8(6-12-13-9)7-2-4-11-5-3-7/h2-6H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXZUDICJVTYRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NN1)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00556895 | |
Record name | Methyl 4-(pyridin-4-yl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00556895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(pyridin-4-yl)-1H-pyrazole-3-carboxylate | |
CAS RN |
117784-22-2 | |
Record name | Methyl 4-(pyridin-4-yl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00556895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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